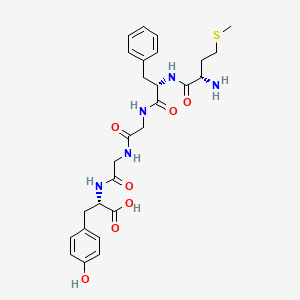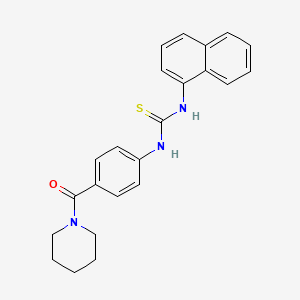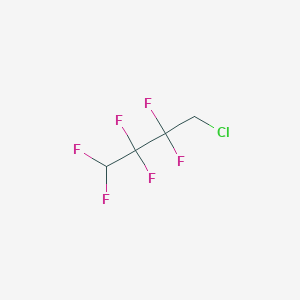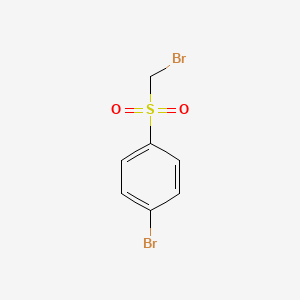
1-(Trimethylsilyl)heptan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trimethylsilyl)heptan-2-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a heptan-2-one backbone. This compound is notable for its unique structural features, which impart distinct chemical properties and reactivity. It is used in various scientific research applications, particularly in organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)heptan-2-one can be synthesized through several methods. One common approach involves the reaction of heptan-2-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions: 1-(Trimethylsilyl)heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-(Trimethylsilyl)heptan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Trimethylsilyl)heptan-2-one involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. This stabilization allows for selective transformations and the synthesis of complex molecules.
相似化合物的比较
1-(Trimethylsilyl)heptan-2-one can be compared with other similar compounds such as:
Heptan-2-one: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
Trimethylsilyl derivatives: Other compounds with trimethylsilyl groups attached to different backbones, which may exhibit varying chemical properties.
Uniqueness: The presence of the trimethylsilyl group in this compound imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound in organic synthesis and research.
属性
CAS 编号 |
79754-10-2 |
|---|---|
分子式 |
C10H22OSi |
分子量 |
186.37 g/mol |
IUPAC 名称 |
1-trimethylsilylheptan-2-one |
InChI |
InChI=1S/C10H22OSi/c1-5-6-7-8-10(11)9-12(2,3)4/h5-9H2,1-4H3 |
InChI 键 |
HQYBBIIEJPEREU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Heptadecafluorooctyl)sulfanyl]acetic acid](/img/structure/B14451208.png)
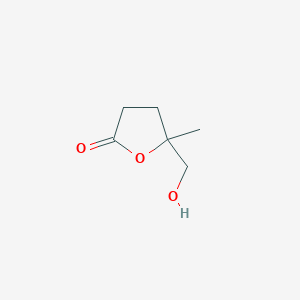

![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B14451222.png)
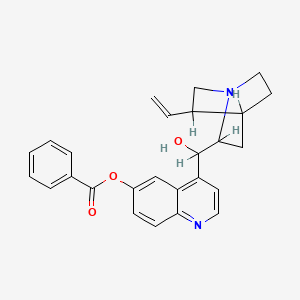
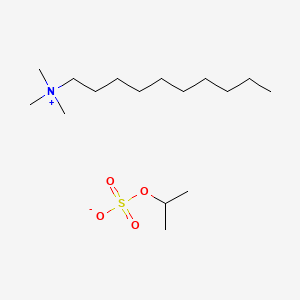
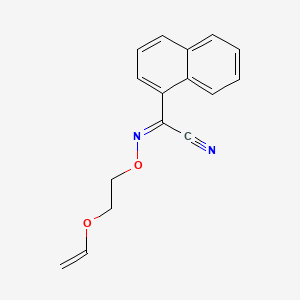
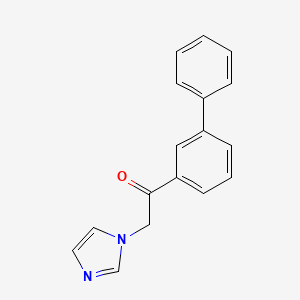
![[(2S,3R)-3-decyloxiran-2-yl]methanol](/img/structure/B14451259.png)
